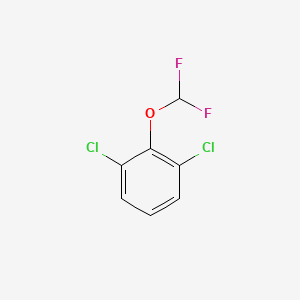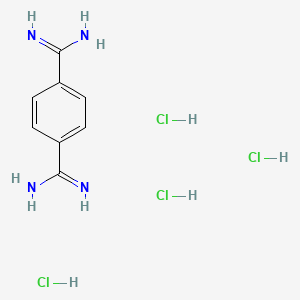
Terephthalimidamide tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalimidamide tetrahydrochloride is a chemical compound with the molecular formula C8H12Cl4N4. It is a derivative of terephthalamidine and is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its ability to form ionic complexes with biological components such as nucleic acids, proteins, and lipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Terephthalimidamide tetrahydrochloride can be synthesized through a condensation reaction between terephthalimidamide and hydrochloric acid. The reaction typically involves dissolving terephthalimidamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding hydrochloric acid to form the tetrahydrochloride salt. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Terephthalimidamide tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Terephthalic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted terephthalimidamide derivatives.
Aplicaciones Científicas De Investigación
Terephthalimidamide tetrahydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of terephthalimidamide tetrahydrochloride involves its ability to form ionic complexes with biological molecules. This interaction can affect the structure and function of nucleic acids, proteins, and lipids, leading to various biological effects. The compound’s ability to bind to the minor groove of the DNA double helix without intercalating DNA makes it a valuable tool in studying DNA interactions and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Terephthalamidine: A derivative of phthalanilide compounds that also binds to the minor groove of DNA.
Terephthalic acid: An oxidation product of terephthalimidamide tetrahydrochloride used in the production of polyesters and other polymers.
Uniqueness
This compound is unique due to its ability to form stable ionic complexes with a wide range of biological molecules. This property makes it highly versatile in various scientific applications, from material science to medicine .
Propiedades
Fórmula molecular |
C8H14Cl4N4 |
|---|---|
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
benzene-1,4-dicarboximidamide;tetrahydrochloride |
InChI |
InChI=1S/C8H10N4.4ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H3,9,10)(H3,11,12);4*1H |
Clave InChI |
WTWGVJSGLODEIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


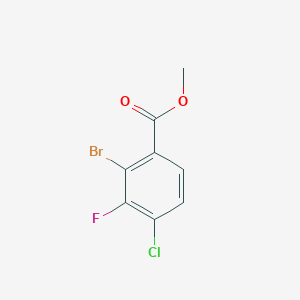
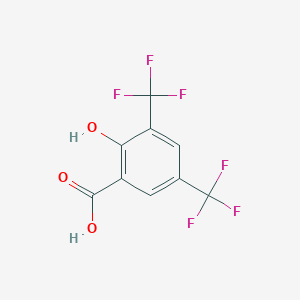

![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
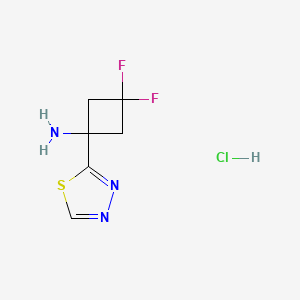


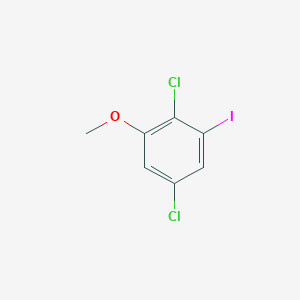

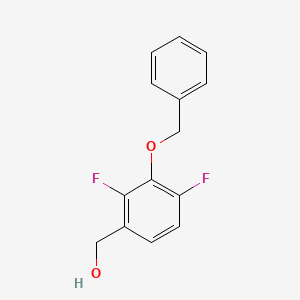
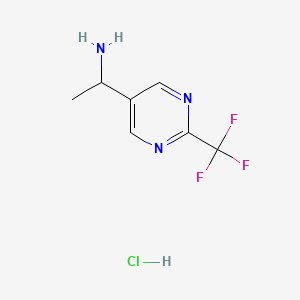
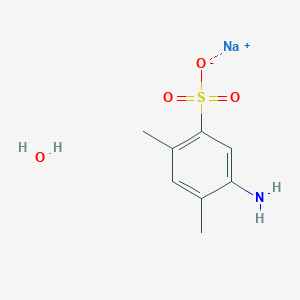
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)
